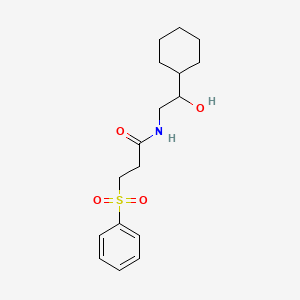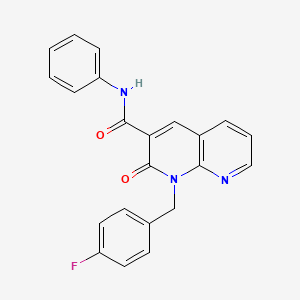![molecular formula C4H6N4OS2 B3007077 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetamide CAS No. 304662-70-2](/img/structure/B3007077.png)
2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetamide is a heterocyclic compound that contains a thiadiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties .
Mecanismo De Acción
Target of Action
The primary target of 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetamide is the ATP-binding pocket of Escherichia coli UvrA , a key protein involved in the nucleotide excision repair (NER) pathway . This pathway plays a crucial role in repairing DNA damage from various sources, making it a potential target for antibacterial drug development .
Mode of Action
This compound interacts with its target by binding to the ATP-binding pocket of UvrA . This interaction significantly reduces UvrA’s ATPase activity, which is necessary for effective DNA binding . The compound’s binding leads to an approximately 70% reduction in UvrA’s ATPase rate .
Biochemical Pathways
The compound affects the nucleotide excision repair (NER) pathway in bacteria . By inhibiting UvrA’s ATPase activity, it impairs the protein’s ability to bind to DNA, thereby disrupting the NER pathway . This disruption can lead to an accumulation of DNA damage, which can inhibit bacterial growth and proliferation .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth. By targeting UvrA’s ATPase activity and disrupting the NER pathway, the compound can lead to an accumulation of DNA damage in bacteria . This damage can inhibit bacterial growth and proliferation, potentially leading to bacterial cell death .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetamide typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with chloroacetic acid or its derivatives under basic conditions. The reaction is usually carried out in a solvent such as ethanol or water, and the product is purified by recrystallization .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as column chromatography or crystallization .
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential anticancer and antioxidant activities.
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-1,3,4-thiadiazole-2-thiol: A precursor in the synthesis of 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetamide.
2-Amino-5-sulfanyl-1,3,4-thiadiazole: Another thiadiazole derivative with similar biological activities.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct biological activities. Its combination of a thiadiazole ring and an acetamide group makes it a versatile compound for various applications in medicinal chemistry .
Propiedades
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4OS2/c5-2(9)1-10-4-8-7-3(6)11-4/h1H2,(H2,5,9)(H2,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGDGLABUYRXBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)SC1=NN=C(S1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-ethyl 2-(2-((4-bromobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3007003.png)


![7-Fluoro-2-methyl-3-[[1-[2-(3-methylphenyl)acetyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3007006.png)


![2-(2,4-dichlorophenoxy)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B3007009.png)

![2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B3007014.png)



